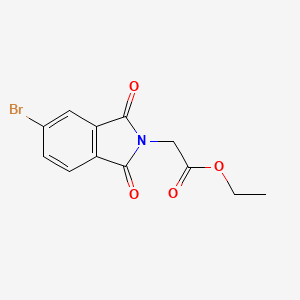

![molecular formula C16H16N4O2 B5531500 2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one](/img/structure/B5531500.png)

2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of phthalazinone derivatives, including compounds similar to "2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one," involves multi-step chemical reactions starting from basic structures like phthalic anhydride. These processes often employ condensation reactions, utilizing intermediates such as methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, leading to various substituted phthalazin-1(2H)-one derivatives. The synthesis pathways emphasize the role of organocatalytic reactions and multicomponent reactions in creating complex heterocyclic compounds with defined structural characteristics (Sridhara et al., 2010).

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives is characterized by the presence of heterocyclic rings, including oxadiazole and phthalazinone moieties. These structures are often elucidated using spectral data techniques such as NMR, IR, and mass spectroscopy, providing insights into the compound's electronic configuration and spatial arrangement. Structural analyses highlight the importance of heterocycles in determining the compound's reactivity and potential biological activities (Allaka et al., 2023).

Chemical Reactions and Properties

Phthalazinone derivatives undergo various chemical reactions, including cyclocondensation, which is pivotal in synthesizing complex molecules with enhanced pharmacological profiles. These compounds' reactivity is significantly influenced by their functional groups, leading to diverse antimicrobial and anticancer activities. The chemical properties of these compounds are explored through their interactions with biological targets, demonstrating the influence of molecular structure on their reactivity and biological outcomes (Sangani et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research has demonstrated the synthesis and antimicrobial efficacy of derivatives similar to "2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one". These compounds have shown promising results against various bacteria and fungi strains, indicating their potential as antimicrobial agents. For instance, the synthesis of phthalazin-1(2H)-one derivatives and their subsequent evaluation for antimicrobial activity against different bacterial and fungal strains highlight the compound's applicability in addressing microbial resistance issues (Sridhara et al., 2010; Sridhara et al., 2011).

Anticancer Applications

Another significant area of application for "2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one" derivatives is in the development of anticancer therapies. Studies have shown that certain derivatives exhibit anti-proliferative activity against human epithelial cell lines, including liver (HepG2) and breast (MCF-7) cancer cells, without harming normal fibroblasts. The compounds' mechanisms of action have been explored through molecular docking studies, indicating their potential as novel anticancer agents (Hekal et al., 2020).

Synthesis and Characterization

The synthesis and characterization of "2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one" derivatives are crucial for their scientific applications. Various methodologies, including one-pot synthesis and multicomponent reactions, have been developed to synthesize these compounds efficiently. These synthetic strategies not only facilitate the production of derivatives with potential antimicrobial and anticancer activities but also allow for the exploration of their various pharmacological properties (Behalo, 2016; Torkian et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-16-13-8-4-3-7-12(13)9-17-20(16)10-14-18-15(22-19-14)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMBMNPCXBGZOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

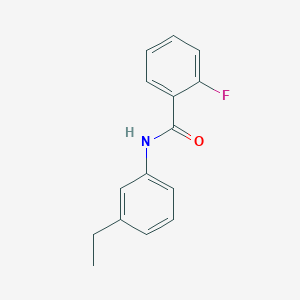

![2-(2-naphthyloxy)-N-[4-(2-pyridinylmethyl)phenyl]acetamide](/img/structure/B5531430.png)

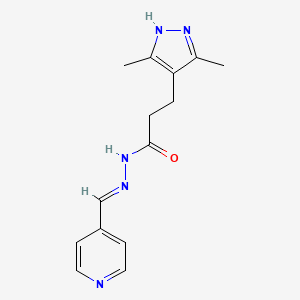

![N-[1-(1-cyclohexen-1-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5531460.png)

![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5531468.png)

![(3R*,4R*)-1-[(2-methoxyquinolin-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5531485.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B5531489.png)

![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(2-ethylbutyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5531495.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-3-piperidinecarboxamide](/img/structure/B5531512.png)

![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5531520.png)

![8-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531525.png)

![N-ethyl-3-isopropyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5531529.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5531534.png)